molecular formula C18H14F3NO4S B3013202 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034490-47-4

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B3013202
CAS No.: 2034490-47-4
M. Wt: 397.37
InChI Key: NZHYHXTWEOWEER-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and comparative efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure combining a hydroxyl group, thiophene and furan rings, and a trifluoromethoxy benzamide moiety. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates followed by coupling reactions. Key steps in the synthesis include:

  • Synthesis of Furan and Thiophene Intermediates :
    • Furan-2-carboxylic acid is reacted with dehydrating agents to form furan intermediates.
    • Thiophene-3-carboxylic acid undergoes similar treatment to yield thiophene intermediates.
  • Coupling Reaction :
    • The furan and thiophene intermediates are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes, including kinases and transcription factors.
  • Signaling Pathways : It is suggested that the compound modulates pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are crucial for cell proliferation, apoptosis, and inflammation.

Biological Assays

The compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)Comparison CompoundMIC (µg/mL)
Pseudomonas aeruginosa100Chloramphenicol50
Candida albicans200Nystatin100
Staphylococcus aureus125Ciprofloxacin≤1

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial activity against several strains of bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethoxy was found to enhance antibacterial activity.
  • In Vitro Studies : Research indicated that the compound could inhibit cell growth in certain cancer cell lines, suggesting potential as an anticancer agent. The IC50 values varied among tested cell lines, indicating selective cytotoxicity.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influenced biological activity. Compounds with electron-donating groups generally showed improved antifungal activities compared to those with electron-withdrawing groups.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxybenzamideMethoxy instead of trifluoromethoxyModerate antimicrobial activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-chlorobenzamideChlorine substituentEnhanced antifungal activity

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(25-16)12-7-8-27-10-12/h1-8,10,14,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYHXTWEOWEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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